CHMFL-BMX-078 was developed as part of a series of compounds aimed at targeting BMX kinase, which plays a role in cell proliferation and survival pathways. It belongs to the class of irreversible inhibitors that bind covalently to their target, making them particularly effective in inhibiting kinase activity. The compound's structural formula is C₃₃H₃₅N₇O₆, and it has a molecular weight of 625.67 g/mol .
The synthesis of CHMFL-BMX-078 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:
The synthetic approach emphasizes achieving high purity and yield, which are critical for biological evaluations .
The molecular structure of CHMFL-BMX-078 features multiple functional groups that contribute to its binding affinity and specificity. Notably, it contains:
The compound's three-dimensional conformation is essential for its interaction with the BMX kinase active site, particularly its ability to stabilize in the DFG-out conformation typical for type II inhibitors .
CHMFL-BMX-078 primarily undergoes reactions related to its interaction with BMX kinase. Key aspects include:
The mechanism by which CHMFL-BMX-078 exerts its effects involves:
Relevant data include:
CHMFL-BMX-078 has shown promise in various scientific applications:
Bone marrow kinase in the X chromosome (BMX), also termed epithelial and endothelial tyrosine kinase (ETK), is a non-receptor tyrosine kinase belonging to the Tec kinase family. It features a pleckstrin homology (PH) domain that binds phosphatidylinositol 3,4,5-trisphosphate (PIP3), anchoring it to the plasma membrane upon phosphatidylinositol 3-kinase (PI3K) activation [7] [4]. BMX acts as a critical signaling node downstream of PI3K, integrating inputs from cytokine receptors, G-protein-coupled receptors, and receptor tyrosine kinases. Once activated, BMX phosphorylates downstream effectors, including transcription factors like STAT3 and STAT5, thereby regulating genes involved in cell survival, proliferation, and differentiation [4] [7]. In cancer, BMX activation promotes tumorigenicity by enhancing cell motility, adhesion, and angiogenesis. Its unique positioning within signaling networks allows it to sustain oncogenic pathways even when upstream signals are dampened, contributing to therapeutic resistance [4] [10].
Table 1: Key Functional Domains and Signaling Roles of BMX Kinase
Domain/Feature | Biological Function | Downstream Effectors | Oncogenic Impact |
---|---|---|---|
Pleckstrin Homology (PH) Domain | Binds PIP3 for membrane recruitment | PI3K lipid products | Facilitates localization to oncogenic signaling hubs |
SH2 Domain | Binds tyrosine-phosphorylated proteins | STAT3, STAT5 | Activates transcription of survival genes |
Kinase Domain (Cys496) | Catalytic activity; covalent inhibitor binding | AKT, ERK | Sustains proliferation and anti-apoptotic signals |
DFG-out Inactive Conformation | Type II inhibitor binding site | N/A | Targeted by CHMFL-BMX-078 for irreversible inhibition |
BMX is aberrantly overexpressed in diverse malignancies, including prostate cancer, triple-negative breast cancer, glioblastoma, and melanoma. In prostate cancer, BMX sustains androgen receptor signaling independently of ligands, driving castration resistance [5] [9]. Similarly, in glioblastoma, BMX maintains the self-renewal and tumorigenicity of cancer stem cells via STAT3 activation [4] [7]. Within the tumor microenvironment, BMX regulates endothelial cell angiogenesis and immune cell infiltration. For example, BMX deletion suppresses tumor vascularization in colon and lung cancer xenografts [4]. Critically, BMX activation confers resistance to targeted therapies:
Table 2: BMX Overexpression in Cancer Types and Associated Resistance Mechanisms
Cancer Type | BMX-Driven Pathway | Resistance to Therapy | Microenvironment Role |
---|---|---|---|
Melanoma | AKT reactivation | Vemurafenib (BRAF inhibitor) | Promotes endothelial survival and angiogenesis |
Prostate Cancer | Androgen receptor signaling | Androgen deprivation therapy | Modulates cytokine secretion in stroma |
Glioblastoma | STAT3 in cancer stem cells | Radiation/temozolomide | Maintains stemness niche |
Triple-Negative Breast Cancer | PI3K-BMX-STAT5 axis | EGFR/HER2 inhibitors | Enhances metastatic potential |
Targeting BMX represents a promising strategy to overcome resistance in both solid and hematological cancers. CHMFL-BMX-078 exemplifies a precision therapeutic designed to irreversibly inhibit BMX. As a type II inhibitor, it binds the DFG-out inactive conformation, forming a covalent bond with Cys496 in the ATP-binding pocket [5] [6]. This confers exceptional selectivity:
Table 3: Preclinical Evidence for CHMFL-BMX-078 in Cancer Models
Cancer Model | Combination Therapy | Key Mechanism | Outcome |
---|---|---|---|
Vemurafenib-resistant melanoma (A375R) | Vemurafenib | AKT pathway suppression | Synergistic reduction in cell viability; restored drug sensitivity [1] |
Prostate cancer (22Rv1, PC-3) | AKT inhibitor MK2206 | Dual blockade of survival pathways | Enhanced antiproliferative effects [6] [9] |
Bladder cancer (T24) | None | AKT/STAT3 inhibition | Suppressed migration and colony formation [7] |
Gastric carcinoma | None | BMX/AKT/mTOR blockade | Cell cycle arrest and apoptosis [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7